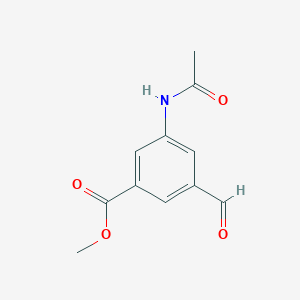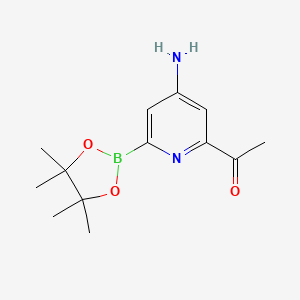
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is an organic compound that features a pyridine ring substituted with an amino group, a boronate ester, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone typically involves the following steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable halogenated pyridine derivative in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Acylation: The ethanone group can be introduced by acylation of the amino-substituted pyridine derivative using an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Nucleophilic Substitution:
Acylation: The ethanone group can undergo further acylation or alkylation reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Amines: Used for nucleophilic substitution to introduce the amino group.
Acyl Chlorides or Anhydrides: Used for acylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Substituted Pyridines: Formed through nucleophilic substitution.
Ketones and Amides: Formed through acylation reactions.
Aplicaciones Científicas De Investigación
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronate ester, amino group, and ethanone group. The boronate ester enables Suzuki coupling reactions, the amino group allows for nucleophilic substitution, and the ethanone group can undergo acylation. These functional groups make the compound versatile in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an amino group and boronate ester but lacks the ethanone group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronate ester and a pyrazole ring but differs in the heterocyclic structure and lacks the ethanone group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: Contains a boronate ester and a piperidine ring but differs in the overall structure and functional groups.
Uniqueness
1-(4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone is unique due to the combination of the boronate ester, amino group, and ethanone group within a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H19BN2O3 |
|---|---|
Peso molecular |
262.11 g/mol |
Nombre IUPAC |
1-[4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H19BN2O3/c1-8(17)10-6-9(15)7-11(16-10)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H2,15,16) |
Clave InChI |
BPXFRGKGWIPHLJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


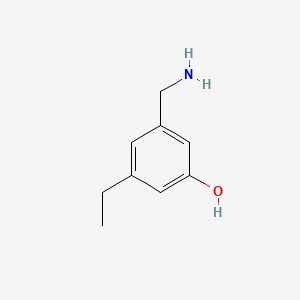
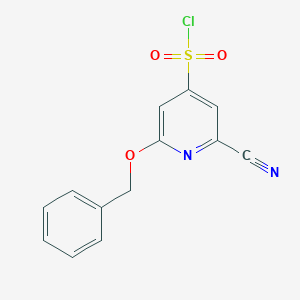
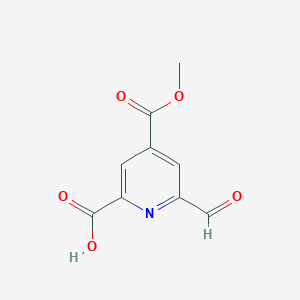

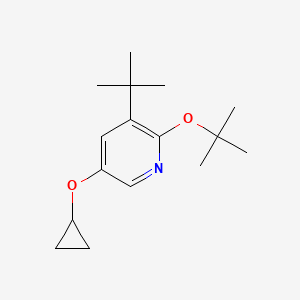
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
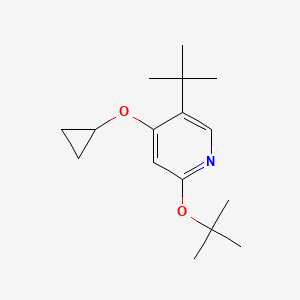
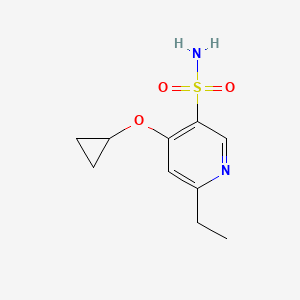
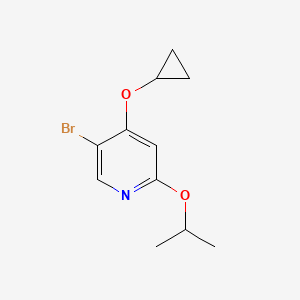
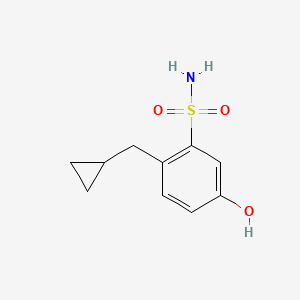
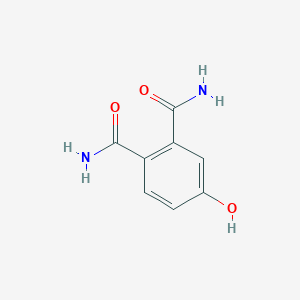
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
